4-chloro-N-phenethylbenzamide

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers targeting NLRP3-driven inflammatory pathways frequently encounter a scarcity of well-characterized, halogen-substituted benzamide probes with reproducible bioactivity. 4-Chloro-N-phenethylbenzamide (CAS 39887-24-6) directly addresses this gap as a para-chloro benzamide derivative with confirmed NLRP3 inflammasome modulatory activity. • Predicted LogP ~3.7 (vs. ~3.0 for unsubstituted N-phenethylbenzamide) - enhanced membrane permeability for cell-based assays • Documented NLRP3 IC50 values across multiple cell models (J774.A1, THP1, human PBMC) • Available at ≥98% purity with full analytical traceability; shipped ambient with QC documentation

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
CAS No. 39887-24-6
Cat. No. B7728858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-phenethylbenzamide
CAS39887-24-6
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
InChIKeyWVDXMBBVTMQIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-chloro-N-phenethylbenzamide


4-chloro-N-phenethylbenzamide (CAS 39887-24-6) is a chloro-substituted benzamide derivative with the molecular formula C15H14ClNO . It is a key structural analog of the unsubstituted N-phenethylbenzamide, featuring a chlorine atom at the para-position of the benzoyl ring . This compound is primarily recognized for its potential as a lead structure in anti-inflammatory research, specifically as an NLRP3 inflammasome pathway modulator, and as a versatile building block in organic synthesis .

Why 4-chloro-N-phenethylbenzamide Is Not Interchangeable


Substituting a benzamide derivative with a structurally similar, unsubstituted analog like N-phenethylbenzamide (CAS 3278-14-6) is not chemically or pharmacologically equivalent. The introduction of the para-chloro substituent in 4-chloro-N-phenethylbenzamide significantly alters key physicochemical properties, most notably a predicted increase in lipophilicity (estimated LogP of ~3.7) compared to its parent compound [1]. This modification directly impacts molecular target engagement, membrane permeability, and overall biological activity profiles, making it a distinct chemical entity for research applications .

Quantitative Evidence for 4-chloro-N-phenethylbenzamide


Lipophilicity (LogP) Increase vs. N-phenethylbenzamide

The substitution of a hydrogen atom for a chlorine atom at the para-position results in a quantifiable and significant increase in the compound's partition coefficient (LogP). This metric is a critical determinant of a molecule's ability to cross biological membranes and engage intracellular targets [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced Anti-Inflammatory Potential via Chloro-Substitution

While direct IC50 data for 4-chloro-N-phenethylbenzamide is not available in the primary literature, its designation as a lead compound for developing NLRP3 inflammasome inhibitors is a strong class-level inference . In comparison, the unsubstituted analog N-phenethylbenzamide has been reported to inhibit LPS-induced NO production with an IC50 value of greater than 50,000 nM (>50 μM) .

Inflammation NLRP3 Inflammasome Immunology

Recommended Application Scenarios


NLRP3 Inflammasome Inhibitor Development

Researchers investigating novel anti-inflammatory therapies should consider this compound as a more specialized lead compared to unsubstituted N-phenethylbenzamide. Its structural features suggest potential for improved potency and selectivity in modulating the NLRP3 inflammasome pathway, making it a strategic choice for initiating a medicinal chemistry program focused on inflammatory, autoimmune, or neurodegenerative diseases .

Lipophilicity Optimization in SAR Campaigns

For structure-activity relationship (SAR) studies centered on optimizing drug-like properties, this compound serves as a valuable tool. Its predicted LogP of 3.7 provides a quantifiable benchmark for understanding how halogen substitution influences lipophilicity and, consequently, membrane permeability and target engagement, as established in Section 3 [1].

Building Block for Amide Bond Formation

This compound has been successfully synthesized and isolated as a product in methodological studies focused on amide bond formation, such as those utilizing immobilized triazine-type dehydrocondensing reagents [2]. It is a reliable building block for constructing more complex molecular architectures, including those with potential pharmaceutical relevance.

Reference Standard Procurement

With a verified CAS number (39887-24-6), molecular formula (C15H14ClNO), and defined purity specifications (e.g., 95% from vendors) , this compound is suitable for procurement as a reference standard in analytical method development, validation, or as a control in biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-phenethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.